molecular formula C10H12N2 B8817126 4-Amino-3-ethyl-5-methylbenzonitrile

4-Amino-3-ethyl-5-methylbenzonitrile

Cat. No. B8817126
M. Wt: 160.22 g/mol
InChI Key: OXZGIOUSFGKIFM-UHFFFAOYSA-N
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Patent
US08658675B2

Procedure details

A double-jacketed 4 L-flask is charged with 4-bromo-2-ethyl-6-methyl-aniline (324 g, 1.51 mol), sodium cyanide (100.3 g, 1.97 mol), potassium iodide (50.2 g, 0.302 mol) and copper(I)iodide (28.7 g, 0.151 mol). The flask is evacuated three times and refilled with nitrogen. A solution of N,N′-dimethylethylenediamine (191.5 mL, 1.51 mol) in toluene (750 mL) is added. The mixture is heated to 118° C. and stirred at this temperature for 21 h. The mixture is cooled to 93° C. and water (1250 mL) is added to obtain a solution. Ethyl acetate (1250 mL) is added at 22-45° C. and the layers are separated. The org. phase is washed with 10% aq. citric acid (2×500 mL) and water (500 mL). The separated org. phase is evaporated to dryness to afford 4-amino-3-ethyl-5-methyl-benzonitrile (240 g) as a metallic black solid; 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.19 (s, 3H), 2.52 (q, J=7.3 Hz, 2H), 4.10 (s br, 1H), 7.25 (s, 2H).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
28.7 g
Type
catalyst
Reaction Step One
Quantity
191.5 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([NH2:6])=[C:4]([CH2:10][CH3:11])[CH:3]=1.[C-]#N.[Na+].[I-].[K+].[CH3:17][NH:18]CCNC>C1(C)C=CC=CC=1.[Cu]I.C(OCC)(=O)C.O>[NH2:6][C:5]1[C:7]([CH3:9])=[CH:8][C:2]([C:17]#[N:18])=[CH:3][C:4]=1[CH2:10][CH3:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
324 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)CC
Name
Quantity
100.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50.2 g
Type
reactant
Smiles
[I-].[K+]
Name
copper(I)iodide
Quantity
28.7 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
191.5 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
1250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is evacuated three times
ADDITION
Type
ADDITION
Details
refilled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 93° C.
CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
phase is washed with 10% aq. citric acid (2×500 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
phase is evaporated to dryness

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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